1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperazine
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Overview
Description
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperazine is a chemical compound that features a brominated phenyl ring substituted with a trifluoromethoxy group and a methylpiperazine moiety
Preparation Methods
The synthesis of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperazine typically involves multiple steps, starting with the bromination of a phenyl ring followed by the introduction of a trifluoromethoxy group. The final step involves the attachment of the methylpiperazine moiety. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the piperazine moiety may influence its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperazine include:
3-Bromo-5-(trifluoromethyl)phenol: Similar in structure but lacks the piperazine moiety.
3-Bromobenzotrifluoride: Contains a brominated phenyl ring with a trifluoromethyl group but lacks the piperazine and methyl groups.
The uniqueness of this compound lies in its combination of functional groups, which can confer specific chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethoxy)phenyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3N2O/c1-17-2-4-18(5-3-17)10-6-9(13)7-11(8-10)19-12(14,15)16/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFJRVHKCTWPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC(=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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